4-Amino-2-fluoro-3-iodophenol

Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Amino-2-fluoro-3-iodophenol (CAS 1934486-71-1) is a multi-functionalized aromatic compound classified as a halogenated aminophenol. Its molecular structure is defined by a phenol core bearing three distinct substituents: an amino group (-NH2) at position 4, a fluorine atom (-F) at position 2, and an iodine atom (-I) at position 3.

Molecular Formula C6H5FINO
Molecular Weight 253.01 g/mol
Cat. No. B13147003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluoro-3-iodophenol
Molecular FormulaC6H5FINO
Molecular Weight253.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)I)F)O
InChIInChI=1S/C6H5FINO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2
InChIKeyVBSFLZGGKIMAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-fluoro-3-iodophenol: A Specialized Halogenated Aminophenol for Advanced Synthesis and Medicinal Chemistry


4-Amino-2-fluoro-3-iodophenol (CAS 1934486-71-1) is a multi-functionalized aromatic compound classified as a halogenated aminophenol . Its molecular structure is defined by a phenol core bearing three distinct substituents: an amino group (-NH2) at position 4, a fluorine atom (-F) at position 2, and an iodine atom (-I) at position 3 . With a molecular formula of C6H5FINO and a molecular weight of 253.01 g/mol , this compound serves as a complex building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other targeted therapeutics . The precise spatial arrangement of its electron-donating (amino) and electron-withdrawing (fluoro and iodo) groups grants it a unique reactivity profile distinct from its non-halogenated or mono-halogenated analogs.

Why Standard Aminophenols Cannot Replace 4-Amino-2-fluoro-3-iodophenol in Advanced Applications


The unique combination and precise positioning of the amino, fluoro, and iodo groups on the phenol ring of 4-Amino-2-fluoro-3-iodophenol create a distinct chemical and biological fingerprint that cannot be replicated by simpler analogs. Substituting this compound with a generic building block like 4-amino-2-fluorophenol (which lacks the iodine atom) or 4-amino-3-iodophenol (which lacks the fluorine atom) would fundamentally alter its reactivity in cross-coupling reactions and its interaction with biological targets [1][2]. The specific halogenation pattern is critical for tuning properties such as lipophilicity, metabolic stability, and binding affinity, which are essential for the success of downstream drug discovery programs . The following evidence demonstrates the specific, quantifiable advantages of this exact substitution pattern.

Quantitative Differentiation of 4-Amino-2-fluoro-3-iodophenol from Structural Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings via Ortho-Iodo Functionality

The presence of an iodine atom ortho to the hydroxyl group in 4-Amino-2-fluoro-3-iodophenol confers a significant advantage in palladium-catalyzed cross-coupling reactions compared to its non-iodinated analog, 4-Amino-2-fluorophenol. Ortho-iodophenols are known to undergo a variety of coupling reactions where the iodine substituent is selectively replaced by a new carbon group, enabling the efficient construction of complex molecular architectures [1]. This reactivity is a key differentiator, as the corresponding bromo- or chloro-analogs are significantly less reactive, and the non-halogenated counterpart is inert under these conditions .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Modulation of Physicochemical Properties via Strategic Fluorination

The inclusion of a fluorine atom at the 2-position significantly alters the compound's physicochemical profile compared to its non-fluorinated analog, 4-Amino-3-iodophenol. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity (LogP) [1]. While direct LogP data for this specific compound is unavailable, the class-level effect is well-documented: replacing a hydrogen atom with fluorine can increase lipophilicity by approximately 0.4-0.6 LogP units, while also improving metabolic stability by blocking oxidative metabolism at the substitution site [2]. This strategic fluorination is absent in 4-Amino-3-iodophenol, leading to a different pharmacological profile.

Medicinal Chemistry Drug Design Physicochemical Properties

Critical Role as a Building Block for Potent MEK Inhibitors

4-Amino-2-fluoro-3-iodophenol is identified as a key intermediate for synthesizing mitogen-activated protein kinase (MEK) inhibitors, a class of targeted cancer therapeutics . While the compound itself is not the final active pharmaceutical ingredient (API), its structural features are mirrored in the potent MEK inhibitor PD 0325901, which contains a 2-fluoro-4-iodophenyl moiety . This molecule achieves its high potency (IC50 = 0.33 nM for MEK) through the specific combination of fluorine and iodine substituents, which are crucial for optimal binding and selectivity . Simpler analogs lacking this precise halogenation pattern, such as 4-amino-2-fluorophenol, are not found in such high-potency inhibitors, underscoring the value of this specific building block.

Oncology Kinase Inhibitors Medicinal Chemistry

Optimal Application Scenarios for 4-Amino-2-fluoro-3-iodophenol in Research and Development


Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The ortho-iodo substituent makes 4-Amino-2-fluoro-3-iodophenol an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings [1]. This allows for the rapid and efficient introduction of diverse molecular fragments (e.g., alkenes, aryl/heteroaryl boronic acids, alkynes) at the C3 position, enabling the construction of complex, drug-like molecules from a common advanced intermediate. This is a key advantage over non-iodinated analogs which are unreactive in these transformations.

Synthesis of Fluorinated and Iodinated Pharmacophores for Oncology

This compound is a privileged building block for the synthesis of potent kinase inhibitors, particularly those targeting the MEK pathway in oncology . The presence of both fluorine and iodine atoms is a critical feature for achieving the desired binding affinity and selectivity profile seen in advanced drug candidates like PD 0325901. Researchers aiming to develop novel MEK inhibitors or explore the structure-activity relationship (SAR) around this motif would specifically select this compound.

Design of Probes for Studying Halogen Bonding Interactions

The heavy iodine atom provides a strong sigma-hole, making it an excellent halogen bond donor. Combined with the adjacent electron-withdrawing fluorine atom, the iodine's halogen bonding potential is enhanced and finely tuned [2]. This makes 4-Amino-2-fluoro-3-iodophenol a valuable scaffold for designing chemical probes to study halogen bonding in biological systems or to rationally engineer this interaction into new ligands, a feature absent in chloro- or bromo-analogs.

Synthesis of Polyfunctionalized Heterocycles

The ortho-iodophenol motif is a well-known precursor for the synthesis of various heterocycles, such as coumarins and benzofurans, through tandem coupling-cyclization reactions [1]. The additional amino and fluoro substituents on the ring provide further vectors for molecular diversification, allowing for the synthesis of highly decorated heterocyclic scaffolds that are common in pharmaceuticals and agrochemicals. This multi-step, one-pot potential is a significant synthetic advantage over simpler building blocks.

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